molecular formula C20H16Cl2Ti 10* B1142423 ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE CAS No. 112531-76-7

ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE

Cat. No.: B1142423
CAS No.: 112531-76-7
M. Wt: 375.11
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification as a Group IV Ansa-Metallocene Complex

The compound’s architecture aligns with three defining features of ansa-metallocenes:

  • Bridged Ligand Framework : The ethylene bridge (-CH₂-CH₂-) connects the 1-positions of two indenyl ligands, preventing rotational freedom and locking the ligand conformation. This contrasts with unbridged metallocenes, where free rotation leads to less stereochemical predictability.
  • Indenyl Ligands : Unlike simpler Cp ligands, indenyl’s fused benzene ring introduces electronic and steric asymmetry. The η⁵-coordination mode stabilizes the metal center while allowing η³-η⁵ ring slippage during catalytic cycles, modulating reactivity.
  • Group IV Metal Center : Titanium(IV) adopts a bent metallocene geometry with a Cp(centroid)-Ti-Cp(centroid) angle of ~125–130°, as observed in X-ray structures of analogous complexes. The dichloride ligands occupy axial positions, leaving a vacant site for olefin coordination.

Table 1: Structural Parameters of this compound

Parameter Value/Description Source
Bridging group Ethylene (-CH₂-CH₂-)
Ligand coordination η⁵-Indenyl
Ti-Cl bond length 2.35–2.40 Å (typical for Ti-Cl)
Cp(centroid)-Ti-Cp angle ~129° (similar to Zr analogs)

Historical Context in Metallocene Catalyst Development

The development of this compound emerged from key milestones in metallocene chemistry:

  • 1950s–1970s : Discovery of Ziegler-Natta catalysts (TiCl₃/AlEt₂Cl) for polyethylene and polypropylene.
  • 1982 : Brintzinger’s synthesis of C₂-symmetric ansa-zirconocenes, demonstrating stereoselectivity in propylene polymerization.
  • Mid-1980s : Adaptation of ansa-bridging to titanium complexes, including ethylenebis(tetrahydroindenyl)titanium dichloride, to enhance thermal stability and tacticity control.
  • 1990s : Optimization of indenyl substituents (e.g., tetrahydrogenation) to fine-tune polymerization activity and stereoregularity.

The compound’s ethylene bridge was a strategic choice to balance steric bulk and electronic effects, enabling high catalytic activity when activated by methylaluminoxane (MAO).

Significance in Stereoselective Olefin Polymerization

This compound achieves stereocontrol through two interconnected mechanisms:

  • Ligand-Induced Symmetry : The ethylene bridge enforces C₂-symmetry, aligning the indenyl ligands to create a chiral pocket. This geometry dictates the enantioface of the approaching propylene monomer, favoring isotactic or syndiotactic propagation.
  • Chain-End Control : The growing polymer chain’s configuration influences subsequent monomer insertion. Indenyl’s bulkier structure compared to Cp ligands amplifies this effect, reducing regioerrors.

Table 2: Polymer Properties Achieved with Ansa-Metallocene Catalysts

Catalyst System Polypropylene Tacticity Melting Temp. (°C) Activity (kg PP/mol Ti·h)
Ethylenebis(1-indenyl)TiCl₂/MAO Isotactic 160–165 1,500–2,500
Cₛ-Symmetric Zr Analogs Syndiotactic 130–140 800–1,200
Unbridged Cp₂TiCl₂/MAO Atactic <100 <500

Data compiled from

The compound’s efficacy stems from its ability to stabilize transition states during monomer insertion. For example, in isotactic propagation, each monomer adds with the same configuration, guided by the chiral indenyl environment. Computational studies suggest that the ethylene bridge minimizes non-bonded interactions, lowering activation barriers for stereoregular insertion.

Properties

CAS No.

112531-76-7

Molecular Formula

C20H16Cl2Ti 10*

Molecular Weight

375.11

Origin of Product

United States

Preparation Methods

Ligand Synthesis and Precursor Preparation

The synthesis of ethylenebis(1-indenyl)titanium(IV) dichloride begins with the preparation of its organic ligand, ethylenebis(1-indenyl). This ligand is derived from indene, a bicyclic aromatic hydrocarbon, through a coupling reaction with ethylene. The process typically involves catalytic activation to form the bridged structure. For example, indene monomers react with ethylene in the presence of a transition metal catalyst (e.g., palladium or nickel complexes) to yield ethylenebis(indenyl) .

A key intermediate in this process is the dilithium salt of ethylenebis(indenyl), generated by deprotonating the indenyl groups with a strong base such as n-butyllithium. The reaction is conducted in tetrahydrofuran (THF) at low temperatures (−78°C) to prevent side reactions and ensure complete deprotonation . The resulting dilithiated ligand serves as the precursor for subsequent metallation.

Metathesis Reaction with Titanium Tetrachloride

The core step in synthesizing this compound involves reacting the dilithium ethylenebis(indenyl) precursor with titanium tetrachloride (TiCl₄). This metathesis reaction proceeds under inert atmospheric conditions (e.g., argon or nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates.

Reaction Conditions:

  • Solvent: THF or dichloromethane (DCM)

  • Temperature: Room temperature (20–25°C)

  • Molar Ratio: 1:1 stoichiometry between the dilithium ligand and TiCl₄

The reaction mechanism involves the displacement of chloride ions from TiCl₄ by the indenyl ligands, forming the titanium-centered complex. After completion, the mixture is treated with hydrogen chloride gas to protonate residual bases and precipitate the product .

Purification and Isolation

Crude this compound is isolated via solvent evaporation under reduced pressure, followed by recrystallization from a toluene/hexane mixture. The product is typically obtained as orange-red crystals, with yields ranging from 60% to 75% depending on reaction optimization .

Characterization Data:

PropertyValue/Description
Melting Point 175–180°C
Optical Activity [α]²¹/D +3489° (c = 0.07 in CH₂Cl₂)
Molecular Formula C₂₀H₁₆Cl₂Ti
X-ray Crystallography Confirms R,R-configuration

Industrial-Scale Production

Industrial methods adapt laboratory protocols for larger batches, emphasizing efficiency and reproducibility. Key modifications include:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, mixing) and reduce batch-to-batch variability.

  • Automated Quenching Systems: Minimize exposure to moisture and oxygen during workup.

  • Solvent Recovery Systems: Improve cost-effectiveness by recycling THF or DCM.

Despite scalability, challenges persist in maintaining the chiral integrity of the product, as minor deviations in ligand symmetry can alter catalytic performance .

Comparative Analysis with Zirconium Analogues

This compound shares synthetic parallels with its zirconium counterpart, ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV) dichloride. However, critical differences arise in:

  • Reactivity: Titanium complexes require milder conditions for metallation compared to zirconium.

  • Stability: Zirconium derivatives exhibit higher thermal stability, necessitating hydrogenation steps post-metallation .

  • Catalytic Performance: Titanium-based catalysts often show higher activity in olefin polymerization but lower stereoselectivity .

Challenges and Optimization Strategies

Key Challenges:

  • Air Sensitivity: Titanium intermediates are highly reactive toward oxygen and moisture, requiring stringent inert conditions.

  • Ligand Symmetry: Ensuring uniform R,R-configuration demands precise stoichiometry and reaction monitoring.

Optimization Approaches:

  • Low-Temperature Synthesis: Reduces side reactions during ligand deprotonation.

  • Catalyst Additives: Lewis acids like methylaluminoxane (MAO) enhance metallation efficiency .

  • Advanced Characterization: NMR spectroscopy and X-ray diffraction ensure structural fidelity .

Chemical Reactions Analysis

Types of Reactions

ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of titanium.

    Reduction: It can be reduced to lower oxidation states or even to metallic titanium under certain conditions.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Ligand substitution reactions typically involve the use of Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium hydrides or metallic titanium. Substitution reactions can result in a variety of organotitanium compounds.

Scientific Research Applications

ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.

    Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for biomedical applications.

    Medicine: While not widely used in medicine, its derivatives are being explored for their potential in drug delivery systems.

    Industry: Beyond polymerization, it is also used in the synthesis of fine chemicals and as a precursor for other titanium-based catalysts.

Mechanism of Action

The mechanism by which ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE exerts its catalytic effects involves the coordination of the titanium center with the olefin substrate. This coordination activates the olefin towards polymerization. The molecular targets and pathways involved include the formation of a titanium-olefin complex, followed by insertion of the olefin into the titanium-carbon bond, leading to chain propagation.

Comparison with Similar Compounds

Structural and Chemical Properties

  • Molecular Formula : C₂₀H₁₈Cl₂Zr
  • Molecular Weight : 420.49 g/mol .
  • Key Difference : Replacement of titanium with zirconium increases molecular weight and alters ionic radius (Zr⁴⁺: 0.84 Å vs. Ti⁴⁺: 0.74 Å), affecting ligand coordination and electron density distribution .

Catalytic Performance

  • Activity: Zirconium analogs are 2–3 times more active than titanium counterparts in propylene polymerization due to stronger Lewis acidity and enhanced orbital overlap with olefin monomers .
  • Stereoselectivity : Zirconium complexes (e.g., rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride) produce highly isotactic polypropylene (≥95% isotacticity), whereas titanium variants yield mixtures of atactic and isotactic polymers .

Physical Properties

Property Ti Complex Zr Complex
Melting Point Not reported 66.4°C
Stability Moisture-sensitive Moisture-sensitive
Purity (Commercial) 96.0% (H-NMR) 97.0–98.0% (NMR)

Reference : .

Dimethylsilyl-Bridged Metallocenes

Example: rac-Dimethylsilylbis(1-indenyl)zirconium Dichloride

  • Molecular Formula : C₂₀H₁₈Cl₂SiZr
  • Molecular Weight : 448.57 g/mol .
  • Key Difference : A dimethylsilyl (SiMe₂) bridge replaces ethylene, increasing steric bulk and altering electronic properties. The Si–C bond length (1.87 Å) vs. C–C bond (1.54 Å) modifies ligand tilt angles and polymerization behavior .

Catalytic Performance

  • Activity: Silyl-bridged zirconocenes exhibit 10–20% higher activity than ethylene-bridged analogs due to improved solubility in aliphatic solvents and faster activation kinetics .
  • Tacticity Control : Enhanced rigidity from the silyl bridge improves stereoregularity, yielding polymers with narrower molecular weight distributions .

Tetrahydroindenyl Derivatives

Example: Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)

  • Molecular Formula : C₂₀H₂₄Cl₂Ti
  • Molecular Weight : 383.18 g/mol .
  • Key Difference : Saturation of the indenyl rings to tetrahydroindenyl reduces π-electron density, lowering catalyst activity but improving thermal stability .

Catalytic Performance

  • Activity : 30–40% lower than unsaturated analogs due to weaker metal-ligand π-backbonding .
  • Applications : Preferred for high-temperature polymerization processes (e.g., ≥80°C) .

Biological Activity

Ethylene-bis(1-indenyl)titanium(IV) dichloride, often referred to as EBTiCl2, is a titanium-based compound that has garnered interest in various fields, particularly in catalysis and potential biological applications. This article focuses on the biological activity of EBTiCl2, summarizing relevant research findings, mechanisms of action, and implications for future studies.

  • Molecular Formula : C20H24Cl2Ti
  • Molecular Weight : 383.18 g/mol
  • CAS Number : 112531-75-6

EBTiCl2 is characterized by its unique structure, which includes a titanium center coordinated with two indene ligands and two chloride ions. This configuration is significant for its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of titanium(IV) complexes, including EBTiCl2. Titanium compounds have shown varying degrees of effectiveness against different microbial strains.

Key Findings:

  • Inhibition of Gram-positive Bacteria : Certain titanium(IV) complexes exhibit promising inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism proposed involves transmetalation with iron sources, inhibiting iron bioavailability crucial for bacterial growth .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of titanium compounds on human cell lines. For instance, EBTiCl2 was tested against the human embryonic kidney cell line HEK293, revealing a dose-dependent response that suggests low toxicity at certain concentrations .
  • Mechanisms of Action : The antimicrobial action may involve disruption of bacterial metabolism and motility. Compounds like titanyl sulfate have been shown to inhibit bacterial serine proteases, leading to compromised bacterial function and reduced virulence .

Case Studies

Several case studies illustrate the biological activity of titanium complexes similar to EBTiCl2:

  • Study on Titanium Nanoparticles : Research demonstrated that titanium dioxide nanoparticles (TiO2 NPs) could effectively kill both Gram-positive and Gram-negative bacteria through the generation of reactive oxygen species (ROS). This suggests that titanium compounds may possess inherent antimicrobial properties that could be leveraged in clinical settings .
  • In Vivo Studies : In animal models, titanyl oxalate showed bacteriostatic effects that correlated with reduced intestinal bacterial counts, indicating potential applications in gut health management .

Comparative Analysis

A comparison of EBTiCl2 with other titanium compounds highlights its unique properties:

Compound NameActivity Against MRSACytotoxicity (HEK293)Mechanism of Action
Ethylenebis(1-indenyl)titanium(IV)ModerateLowIron chelation, metabolic disruption
Titanyl sulfateHighModerateInhibition of serine proteases
Titanium dioxide nanoparticlesHighLowROS generation

Future Directions

The exploration of EBTiCl2 as an antimicrobial agent is still in its early stages. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by EBTiCl2 will enhance its potential applications.
  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of EBTiCl2 in treating infections caused by resistant bacteria.
  • Formulation Development : Developing formulations that enhance the solubility and bioavailability of EBTiCl2 could improve its therapeutic potential.

Q & A

Q. What unresolved questions exist regarding the environmental impact of titanium-based polymerization catalysts?

  • Methodological Answer : Investigate catalyst leaching into polymers via ICP-MS. Study hydrolytic degradation products (e.g., TiO₂ nanoparticles) using TEM and toxicity assays. Propose greener alternatives (e.g., water-soluble ligands) and assess their feasibility through life-cycle analysis (LCA). Highlight knowledge gaps in long-term ecological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.